Cas no 88376-04-9 (methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate)

Methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic lactone derivative with a strained oxabicyclo[3.1.0]hexane scaffold, serving as a versatile intermediate in organic synthesis. Its rigid, fused-ring structure and stereochemical configuration make it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The ester functionality at the 6-position allows for further derivatization, enabling selective transformations. The compound’s strained geometry may also impart unique reactivity in ring-opening or cycloaddition reactions. Its defined stereochemistry ensures reproducibility in chiral synthesis, making it useful for asymmetric methodologies. This compound is typically handled under controlled conditions due to its potential sensitivity.
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate structure
88376-04-9 structure
Product name:methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
CAS No:88376-04-9
MF:C7H10O3
MW:142.15
CID:5289578

methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rel-methyl (1R,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
    • 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, methyl ester, (1R,5R,6S)-rel-
    • methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
    • Inchi: 1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5+,6-/m1/s1
    • InChI Key: GXZWDGVVQCYWMR-NGJCXOISSA-N
    • SMILES: [C@@]12([H])[C@@]([H])([C@@H]1C(OC)=O)CCO2

methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00802744-1g
Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 98%
1g
¥5121.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-5G
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
5g
¥ 15,364.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-1g
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
1g
¥5587.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-100.0mg
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
100.0mg
¥1280.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-10G
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
10g
¥ 25,608.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1572148-1g
Methyl (1S,5S,6R)-2-oxabicyclo[3.1.0]Hexane-6-carboxylate
88376-04-9 98%
1g
¥12802.00 2024-04-27
Ambeed
A564196-1g
Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 98%
1g
$799.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-250mg
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
250mg
¥2239.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-500mg
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
500mg
¥3730.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5127-5g
methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
88376-04-9 95%
5g
¥16762.0 2024-04-16

Additional information on methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Compound CAS No. 88376-04-9: Methyl rel-(1S,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylate

The compound with CAS No. 88376-04-9, known as methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic carboxylates and exhibits a distinctive stereochemistry due to its bicyclo[3.1.0]hexane framework and the specific configuration at its stereocenters (rel-(1S,5S,6R)). The presence of the oxabicyclo structure introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate in drug discovery and development processes. Its unique bicyclic structure allows for strong interactions with biological targets, such as enzymes and receptors, which are critical in therapeutic interventions. For instance, researchers have explored its role as a lead compound in the development of new antibiotics and anti-inflammatory agents.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as ring-closing metathesis and stereo-selective catalysis. The use of ring-closing metathesis has been particularly effective in constructing the bicyclic framework with high precision and yield. Furthermore, the stereochemistry of the molecule is carefully controlled during synthesis to ensure the desired configuration (rel-(1S,5S,6R)), which is crucial for its biological activity.

One of the most promising applications of methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate lies in its potential as a chiral building block in asymmetric synthesis. Its ability to induce asymmetry in chemical reactions has made it an invaluable tool for constructing complex molecules with high enantiomeric excess (ee). This property is particularly advantageous in the pharmaceutical industry, where chirality plays a pivotal role in drug efficacy and safety.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the bicyclo[3.1.0]hexane framework imparts unique electronic properties to the molecule, which can be exploited in various chemical transformations. These findings have opened new avenues for optimizing reaction conditions and improving synthetic efficiency.

In addition to its chemical significance, methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has shown potential in materials science applications due to its rigid bicyclic structure and versatile functional groups. Researchers are investigating its use as a monomer for polymer synthesis and as a component in advanced materials with tailored mechanical properties.

The study of this compound has also contributed to our understanding of stereochemical relationships in organic molecules. Its specific configuration (rel-(1S,5S,6R)) has been shown to influence its physical properties significantly, including solubility and melting point. These insights are valuable for designing molecules with desired physicochemical properties for various applications.

Moreover, recent research has focused on the environmental impact of synthesizing methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate and its derivatives. Green chemistry approaches are being explored to minimize waste generation and improve sustainability throughout the synthesis process.

In conclusion,methyl rel-(1S,5S,6R)-2-Oxabicyclo[3.]Hexane-Carboxylate (CAS No: 88376-) is a versatile compound with significant potential across multiple disciplines due to its unique structure and stereochemistry.

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Amadis Chemical Company Limited
(CAS:88376-04-9)methyl rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
A1060173
Purity:99%
Quantity:1g
Price ($):719.0